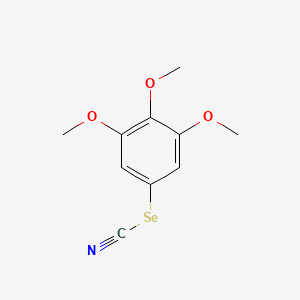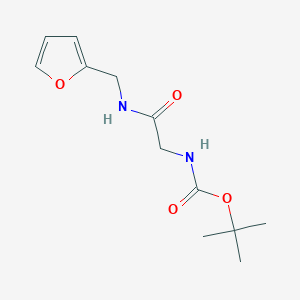![molecular formula C11H13N3O2S B14909001 n-[2-(8-Quinolinyl)ethyl]sulfamide](/img/structure/B14909001.png)
n-[2-(8-Quinolinyl)ethyl]sulfamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-[2-(8-Quinolinyl)ethyl]sulfamide is an organosulfur compound characterized by the presence of a sulfamide group attached to a quinoline ring through an ethyl linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-[2-(8-Quinolinyl)ethyl]sulfamide typically involves the reaction of 8-quinolineethanol with sulfamide under specific conditions. One common method includes the use of a dehydrating agent such as thionyl chloride to facilitate the formation of the sulfamide bond . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and pressure, which are crucial for the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
n-[2-(8-Quinolinyl)ethyl]sulfamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert it back to its corresponding amine and alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonamides, amines, and substituted quinoline derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
n-[2-(8-Quinolinyl)ethyl]sulfamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity
Mecanismo De Acción
The mechanism of action of n-[2-(8-Quinolinyl)ethyl]sulfamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme . This inhibition can result in various therapeutic effects, depending on the target enzyme and the biological pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
Sulfanilamide: Another sulfonamide compound with antibacterial properties.
Sulfamethoxazole: A sulfonamide antibiotic used to treat bacterial infections.
Sulfadiazine: Used in combination with other drugs to treat infections like toxoplasmosis.
Uniqueness
n-[2-(8-Quinolinyl)ethyl]sulfamide is unique due to its specific quinoline structure, which imparts distinct chemical and biological properties. Unlike other sulfonamides, it has the potential to interact with a broader range of molecular targets, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C11H13N3O2S |
|---|---|
Peso molecular |
251.31 g/mol |
Nombre IUPAC |
8-[2-(sulfamoylamino)ethyl]quinoline |
InChI |
InChI=1S/C11H13N3O2S/c12-17(15,16)14-8-6-10-4-1-3-9-5-2-7-13-11(9)10/h1-5,7,14H,6,8H2,(H2,12,15,16) |
Clave InChI |
SWOTXJJEYSHSPY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)CCNS(=O)(=O)N)N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![7-Methoxy-2,2-dimethyl-5-vinyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B14909010.png)

![n-Methyl-3-oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-7-carboxamide](/img/structure/B14909020.png)
